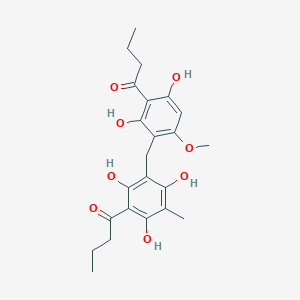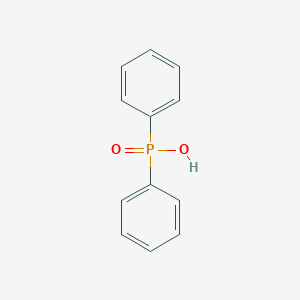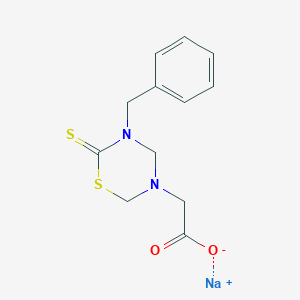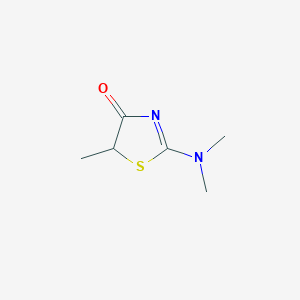
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMAMCL or MTT and is primarily used in biochemical and physiological studies.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one involves the reduction of the tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells. The reaction is catalyzed by succinate dehydrogenase and other mitochondrial enzymes.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one has been shown to have minimal effects on cell metabolism and proliferation. The compound does not interfere with DNA synthesis or protein synthesis. It is also not known to be genotoxic or mutagenic. However, DMAMCL has been shown to induce apoptosis in some cell types.
実験室実験の利点と制限
One of the main advantages of using 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is its high sensitivity and specificity. The compound is also easy to use and can be adapted to a variety of cell types and experimental conditions. However, DMAMCL has some limitations. It is not suitable for long-term experiments as it can be toxic to cells at high concentrations. The compound is also sensitive to light and air, which can affect its stability and accuracy.
将来の方向性
The use of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one in scientific research is expected to continue to grow. One potential future direction is the development of new derivatives of the compound with improved properties, such as increased stability and reduced toxicity. Another direction is the use of DMAMCL in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, the use of DMAMCL in combination with other reagents and techniques is expected to increase, leading to new insights into cell biology and disease mechanisms.
合成法
The synthesis of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one involves the reaction of dimethylamine with 2-methyl-4-chloro-1,3-thiazole. The reaction takes place in the presence of a base, typically sodium hydroxide, and yields DMAMCL as a yellow crystalline solid. The purity of the compound can be enhanced through recrystallization.
科学的研究の応用
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is commonly used in scientific research as a colorimetric assay reagent. It is used to determine cell viability and proliferation in a variety of cell types. The compound is also used in the detection of enzyme activity and as a substrate for the measurement of mitochondrial respiration. Additionally, DMAMCL is used to evaluate the cytotoxicity of various compounds.
特性
CAS番号 |
132354-25-7 |
|---|---|
製品名 |
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one |
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC名 |
2-(dimethylamino)-5-methyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C6H10N2OS/c1-4-5(9)7-6(10-4)8(2)3/h4H,1-3H3 |
InChIキー |
PJAYNYWLEVGDNV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C(S1)N(C)C |
正規SMILES |
CC1C(=O)N=C(S1)N(C)C |
同義語 |
4(5H)-Thiazolone, 2-(dimethylamino)-5-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)

![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
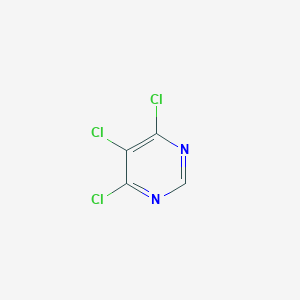
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
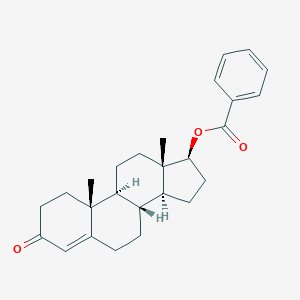

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)

